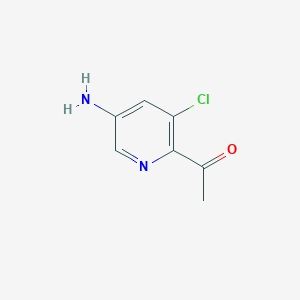
5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one is a synthetic organic compound that belongs to the class of isothiazolones It is characterized by the presence of a chloro group, a dimethylamino group, and a phenyl group attached to an isothiazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one typically involves the reaction of 4-(dimethylamino)benzoyl chloride with thiosemicarbazide, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale synthesis of this compound with high purity.
化学反応の分析
Types of Reactions
5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted isothiazolones, depending on the nucleophile used.
科学的研究の応用
5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of biocides and preservatives for industrial applications.
作用機序
The mechanism of action of 5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one involves the inhibition of key enzymes and proteins in microbial cells. The compound targets the thiol groups of enzymes, leading to the disruption of essential metabolic pathways. This results in the inhibition of cell growth and proliferation, making it effective as an antimicrobial agent.
類似化合物との比較
Similar Compounds
- 5-Chloro-2-methyl-3(2H)-isothiazolone
- 2-Methyl-4-isothiazolin-3-one
- 1,2-Benzisothiazolin-3-one
Uniqueness
Compared to similar compounds, 5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity. This structural feature also contributes to its distinct biological activity and potential therapeutic applications.
特性
分子式 |
C11H11ClN2OS |
|---|---|
分子量 |
254.74 g/mol |
IUPAC名 |
5-chloro-2-[4-(dimethylamino)phenyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H11ClN2OS/c1-13(2)8-3-5-9(6-4-8)14-11(15)7-10(12)16-14/h3-7H,1-2H3 |
InChIキー |
KQWGNDZYELWRQU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)C=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)

![2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)](/img/structure/B15231909.png)

![5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231924.png)






